B1575259 gp100 (619-627)

gp100 (619-627)

Cat. No. B1575259
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

  • Cancer Immunotherapy :

    • gp100, a melanocyte lineage-specific antigen, is recognized by tumor-infiltrating lymphocytes (TILs) in melanoma patients, suggesting its potential as a target for cancer immunotherapy. Vaccination with gp100 peptides has been found to stimulate a cytotoxic T-cell immune response against tumor cells expressing this antigen, leading to decreased tumor growth and cell lysis (Definitions, 2020).
    • In vitro studies with gp100 peptides have shown the induction of antigen-specific cytotoxic T lymphocyte (CTL) lines against melanoma, emphasizing the role of gp100 in melanoma immunotherapy (Salgaller et al., 1995).
  • Improved Vaccine Efficacy :

    • The use of modified gp100 peptides in vaccine formulations has been shown to enhance the immunogenicity of gp100, indicating the potential for more effective cancer vaccines (Parkhurst et al., 1996).
    • Dendritic cell-based vaccines using gp100 have demonstrated potent T-cell-mediated protective immunity and a significant reduction in established tumors in melanoma models (Wan et al., 1999).
  • Identification of Novel CTL Epitopes :

    • Research has identified multiple CTL epitopes within the gp100 protein, expanding the potential for targeting diverse epitopes in immunotherapy (Tsai et al., 1997).
  • Genetic Vaccination Strategies :

    • Genetic vaccination against gp100 has been explored, with studies showing the induction of both cellular and humoral immune responses against melanoma, underlining the versatility of gp100 as a target in cancer vaccine development (Schreurs et al., 1998).
  • Expression Analysis in Immunotherapy :

    • Studies have investigated the expression of gp100 in melanoma cells and its correlation with responsiveness to immunotherapy, providing insights for personalized treatment approaches (Scheibenbogen et al., 1996).
  • Understanding Immune Recognition of gp100 :

    • Research has detailed how gp100 is recognized by CTLs in melanoma patients, contributing to the understanding of immune surveillance and targeting in melanoma (Robbins et al., 1997).

properties

Product Name

gp100 (619-627)

sequence

RLMKQDFSV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanocyte protein PMEL (619-627); gp100 (619-627)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.